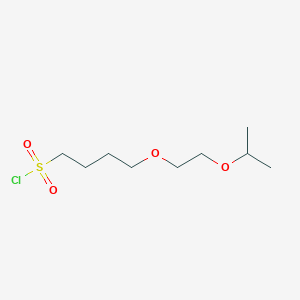
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a butoxyethyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with 2-butoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction. After the reaction, the product is purified using standard techniques such as recrystallization or column chromatography.
In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to produce large quantities of the compound with high purity and yield.
Analyse Chemischer Reaktionen
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the butoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the triazole ring, leading to the formation of partially or fully reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxyethyl group is replaced by other nucleophiles. Common reagents for these reactions include alkyl halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit certain enzymes, making them useful in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic properties. Triazole derivatives have shown promise in treating various diseases, including fungal infections and cancer.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific enzyme and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1-(2-Methoxyethyl)-1h-1,2,4-triazol-3-amine: This compound has a methoxyethyl group instead of a butoxyethyl group. The difference in the alkyl chain length can affect the compound’s reactivity and solubility.
1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine: Similar to the methoxyethyl derivative, this compound has an ethoxyethyl group. The presence of different alkyl groups can influence the compound’s chemical properties and applications.
1-(2-Propoxyethyl)-1h-1,2,4-triazol-3-amine: This compound has a propoxyethyl group, which can lead to variations in its reactivity and biological activity compared to the butoxyethyl derivative.
The uniqueness of this compound lies in its specific alkyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H16N4O |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
1-(2-butoxyethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H16N4O/c1-2-3-5-13-6-4-12-7-10-8(9)11-12/h7H,2-6H2,1H3,(H2,9,11) |
InChI-Schlüssel |
HYIZMTBKENGQFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCN1C=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid](/img/structure/B13624203.png)
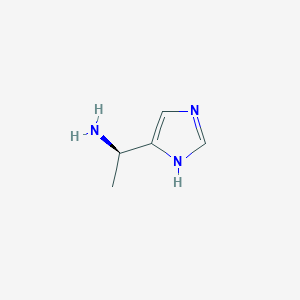
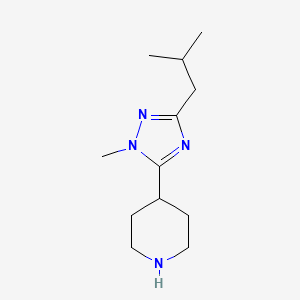
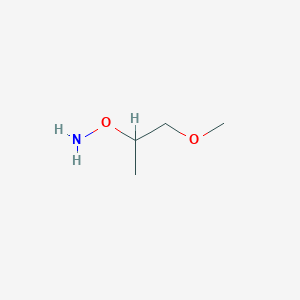


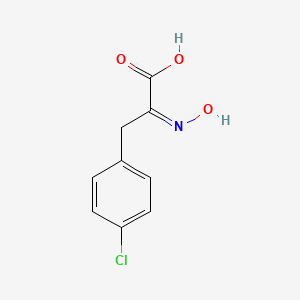

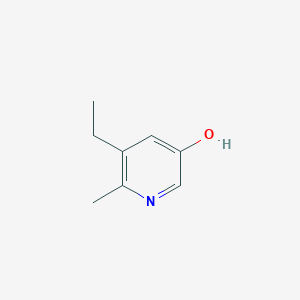
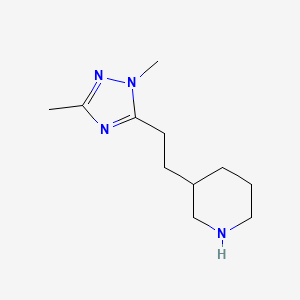
![1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)
